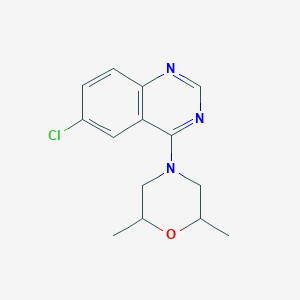![molecular formula C18H20ClN3O3 B12238159 3-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B12238159.png)
3-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is a complex organic compound that belongs to the class of pyridazines This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a methoxy group and a methyl group, as well as a pyrrolidine ring attached to a chlorinated methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic substitution reactions using methanol and methylating agents, respectively.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of suitable amine precursors.
Attachment of the Chlorinated Methoxybenzoyl Group: The final step involves the coupling of the pyrrolidine ring with the chlorinated methoxybenzoyl group using coupling reagents such as carbodiimides or other activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the methoxybenzoyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor-ligand interactions.
Industrial Applications: The compound may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
3-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyrazine: Similar structure but with a pyrazine ring instead of a pyridazine ring.
3-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridine: Similar structure but with a pyridine ring instead of a pyridazine ring.
Uniqueness
The uniqueness of 3-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20ClN3O3 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C18H20ClN3O3/c1-12-3-6-17(21-20-12)25-11-13-7-8-22(10-13)18(23)15-9-14(19)4-5-16(15)24-2/h3-6,9,13H,7-8,10-11H2,1-2H3 |
InChI Key |
JMIFYBAUFOBFDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12238079.png)
![1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12238082.png)

![2-({1-[(4-Bromo-2-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B12238090.png)
![5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B12238100.png)

![2,3-dimethoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide](/img/structure/B12238111.png)

![2-[4-(3-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B12238125.png)

![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(prop-2-en-1-yl)piperidine-1-carboxamide](/img/structure/B12238130.png)
![6-[4-(2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12238144.png)
![3-{4-[(Oxolan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B12238149.png)
![3-methyl-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12238153.png)
